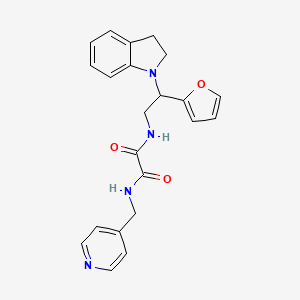
1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and structural formula .
Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Physical And Chemical Properties Analysis
This would involve studying properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Dual Activity in Antidepressants
A significant application of 1-aryloxy-3-piperidinylpropan-2-ols, a category which includes 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, is in the development of antidepressants beyond selective serotonin reuptake inhibitors (SSRIs). Research has led to the discovery of compounds within this category that possess potent dual activities: they act as 5-HT1A receptor antagonists and also exhibit serotonin reuptake inhibition. These compounds, including derivatives like 1-(1H-Indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols, have shown selective high affinity at the 5-HT1A receptor alongside serotonin reuptake inhibition at nanomolar concentrations, demonstrating a dual mechanism of action that could potentially offer a more effective treatment for depression (Takeuchi et al., 2003).
Analgesic Properties
The synthesis and biological evaluation of some 3-aryloxy-1-Δ3-piperideinopropan-2-ol derivatives, which include the class of compounds similar to 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, have led to the selection of specific derivatives like 1-Δ3-piperideino-3-o-toloxypropan-2-ol hydrochloride (Tolpronine) for further evaluation as analgesic agents. This research direction underscores the potential of these compounds in pain management and analgesic applications, highlighting the versatility and therapeutic potential of 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride and related compounds (Beasley, Petrow, & Stephenson, 1958).
Modulation of AMPA Receptor Gated Currents
1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride belongs to a broader category of compounds that have been studied for their central activity, particularly in modulating AMPA receptor gated currents. For example, 1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine (1-BCP) has shown to enhance monosynaptic responses in the hippocampus and improve spatial and olfactory memory in rats. By increasing the decay time of AMPA receptor-mediated inward currents in a concentration-dependent and reversible fashion, compounds like 1-BCP highlight the potential neurological and cognitive benefits of related compounds including 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride (Arai et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-9-14(2)17(15(3)10-13)20-12-16(19)11-18-7-5-4-6-8-18;/h9-10,16,19H,4-8,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQTMMWAJOADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2CCCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2992337.png)
![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)



![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)


![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)
![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)


![4-(6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2992359.png)